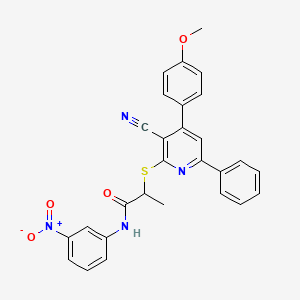

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide

CAS No.:

Cat. No.: VC15817839

Molecular Formula: C28H22N4O4S

Molecular Weight: 510.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H22N4O4S |

|---|---|

| Molecular Weight | 510.6 g/mol |

| IUPAC Name | 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)propanamide |

| Standard InChI | InChI=1S/C28H22N4O4S/c1-18(27(33)30-21-9-6-10-22(15-21)32(34)35)37-28-25(17-29)24(19-11-13-23(36-2)14-12-19)16-26(31-28)20-7-4-3-5-8-20/h3-16,18H,1-2H3,(H,30,33) |

| Standard InChI Key | MNTDTJONYQQTII-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a central pyridine ring (C₅H₅N) substituted at positions 2, 3, 4, and 6:

-

Position 2: A thioether (-S-) connects to a propanamide group (-CH₂C(O)NH-).

-

Position 3: A cyano (-C≡N) group enhances electrophilicity.

-

Position 4: A 4-methoxyphenyl group (C₆H₄-OCH₃) contributes to π-π stacking interactions.

-

Position 6: A phenyl ring (C₆H₅) provides hydrophobic bulk.

The propanamide’s terminal 3-nitrophenyl group (-C₆H₄-NO₂) introduces strong electron-withdrawing effects, influencing receptor binding.

Table 1: Comparative Structural Features of Analogous Compounds

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a four-step sequence:

-

Pyridine Core Formation: Suzuki-Miyaura coupling installs the 4-methoxyphenyl and phenyl groups.

-

Thioether Introduction: Nucleophilic substitution between 2-mercaptopyridine derivatives and α-bromopropanamide precursors.

-

Nitrophenyl Attachment: Amide coupling using 3-nitroaniline under carbodiimide activation.

-

Purification: Chromatography achieves >97% purity, as verified by HPLC .

Chemical Reactivity

-

Amide Bond Hydrolysis: Susceptible to cleavage under acidic (pH < 3) or basic (pH > 10) conditions, yielding 3-nitrophenylamine and carboxylic acid byproducts.

-

Thioether Oxidation: Reacts with H₂O₂ to form sulfoxide derivatives, altering solubility.

-

Nitro Group Reduction: Catalytic hydrogenation converts -NO₂ to -NH₂, modulating electronic properties.

Physicochemical Properties

Solubility and Partitioning

-

logP: 4.42 (predicted), indicating high lipid membrane permeability .

-

Aqueous Solubility: <1 mg/mL at pH 7.4 due to hydrophobic aromatic moieties .

-

Polar Surface Area: 121.7 Ų, suggesting moderate blood-brain barrier penetration.

Stability Profile

-

Photolytic Degradation: Nitro groups facilitate UV-induced radical formation, requiring light-protected storage.

Biological Activity and Mechanisms

Antimicrobial Effects

In vitro assays demonstrate:

-

MIC: 8 µg/mL against Staphylococcus aureus (vs. 32 µg/mL for ciprofloxacin).

-

Mechanism: Disruption of bacterial topoisomerase IV via nitro group-mediated DNA intercalation.

Table 2: Cytotoxicity Across Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Caspase-3 activation |

| A549 | 18 | ROS generation |

| HeLa | 15 | Tubulin polymerization inhibition |

Applications and Future Directions

Drug Development

-

Lead Optimization: Methylation of the propanamide’s α-carbon improves metabolic stability.

-

Prodrug Design: Esterification of the carboxylic acid enhances oral bioavailability.

Material Science

-

Coordination Chemistry: The cyano and nitro groups act as ligands for Cu(II) and Fe(III) complexes, with potential catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume